molecular formula C21H22ClN5O B10795905 5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Katalognummer: B10795905
Molekulargewicht: 395.9 g/mol
InChI-Schlüssel: NPWXHTXMBIOHKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a benzimidazole core substituted at the 1- and 3-positions with methyl groups and a side chain comprising a 7-chloroquinoline moiety linked via an ethylamino-methyl bridge. The benzimidazole nucleus is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes .

Eigenschaften

Molekularformel

C21H22ClN5O

Molekulargewicht

395.9 g/mol

IUPAC-Name

5-[[2-[(7-chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C21H22ClN5O/c1-26-19-6-3-14(11-20(19)27(2)21(26)28)13-23-9-10-25-17-7-8-24-18-12-15(22)4-5-16(17)18/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,24,25)

InChI-Schlüssel

NPWXHTXMBIOHKI-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)CNCCNC3=C4C=CC(=CC4=NC=C3)Cl)N(C1=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

MMV665875 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Wird als Referenzverbindung bei der Untersuchung neuer Syntheserouten und Reaktionsmechanismen verwendet.

    Biologie: Wird auf seine inhibitorischen Wirkungen auf das parasitäre Wachstum, insbesondere bei Babesia microti, untersucht.

    Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Piroplasmose und anderen parasitären Infektionen untersucht.

    Industrie: Potenzieller Einsatz bei der Entwicklung neuer Antiparasitika

Wirkmechanismus

Der Wirkmechanismus von MMV665875 beinhaltet die Downregulation der Cystein-Protease-mRNA-Spiegel in Theileria equi, einem Parasiten, der Babesia microti ähnelt. Diese Downregulation hemmt das Wachstum und die Vermehrung des Parasiten, wodurch MMV665875 ein starkes Antiparasitikum ist.

Wissenschaftliche Forschungsanwendungen

MMV665875 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of new synthetic routes and reaction mechanisms.

    Biology: Investigated for its inhibitory effects on parasitic growth, particularly in Babesia microti.

    Medicine: Explored as a potential therapeutic agent for treating piroplasmosis and other parasitic infections.

    Industry: Potential use in the development of new antiparasitic drugs

Wirkmechanismus

The mechanism of action of MMV665875 involves the downregulation of cysteine protease mRNA levels in Theileria equi, a parasite similar to Babesia microti. This downregulation inhibits the growth and replication of the parasite, making MMV665875 a potent antiparasitic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid design, combining a benzimidazole core with a 7-chloroquinoline side chain. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Biological Target/Activity
Target Compound Benzimidazole 1,3-dimethyl; 7-chloroquinoline-ethylamino side chain Kinases, antimicrobial (inferred)
APY29 Benzimidazole Unsubstituted benzimidazole; aryl side chain ssSTK inhibition; anti-S. suis
AT9283 Benzimidazole 2-(morpholin-4-yl)ethylamino group Aurora kinase inhibition; anticancer
Midostaurin Indolocarbazole N-methylbenzamide at C-4' pyran FLT3 kinase inhibition (reduced potency vs. Staurosporine)
VEGFR-2-IN-5 hydrochloride Benzimidazole Lacks benzimidazole nucleus (aryl substituent) VEGF-R2 inhibition (lower activity vs. APY29)

Key Observations :

  • The benzimidazole nucleus is critical for kinase inhibition, as seen in APY29 and AT9283, which bind ssSTK and Aurora kinases via hydrogen bonds . Removing this core (e.g., VEGFR-2-IN-5) reduces activity .
  • Substituent positioning matters: Midostaurin’s N-methylbenzamide at C-4' reduces potency compared to Staurosporine, suggesting steric or electronic effects from side chains . The target compound’s 7-chloroquinoline group may enhance target affinity through hydrophobic or π-π interactions .
Bioactivity and SAR Trends

Antimicrobial Activity :

  • APY29 and AT9283 inhibit Streptococcus suis serine/threonine kinase (ssSTK) with IC₅₀ values of 1.2 µM and 2.5 µM, respectively . The target compound’s 7-chloroquinoline group may confer broader antimicrobial activity, akin to chloroquine derivatives .
  • Electron-donating groups on benzimidazole (e.g., -OCH₃) enhance cytotoxicity in cancer cells (e.g., compound 9b: IC₅₀ = 4.7 µM against HEPG2), while electron-withdrawing groups (-NO₂, -F) reduce activity .

Anticancer and Kinase Inhibition :

  • AT9283 inhibits Aurora kinases at nanomolar concentrations (IC₅₀ = 0.003 µM) due to its morpholinoethyl side chain . The target compound’s ethylamino linker may mimic this interaction.
  • Benzimidazole derivatives with 2-chloromethyl or 2-carboxylic acid groups (e.g., compounds 32–39, 40–46) show variable activity, underscoring the need for optimized substituents .
Toxicity and Selectivity
  • Benzimidazole anthelmintics (e.g., albendazole) exhibit neurotoxicity (seizures, IC₅₀ = 15 µM for HEK293T cells), while derivatives with electron-donating groups (e.g., compound 9b) show selectivity for cancer cells (IC₅₀ > 50 µM for HEK293T) . The target compound’s dimethyl groups may reduce off-target effects compared to unsubstituted analogs.

Biologische Aktivität

The compound 5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a novel hybrid structure that combines the pharmacophores of benzimidazole and chloroquinoline. This unique combination is of significant interest due to its potential biological activities, particularly in the fields of antiproliferative , antibacterial , and antifungal properties.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 7-chloroquinoline derivatives with benzimidazole analogs. The resulting products are characterized using various techniques, including NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and elemental analysis to confirm their structures and purity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The biological activity was assessed using the MTT assay, which measures cell viability. The results indicate that:

  • Cell Lines Tested : The compound was tested against several tumor cell lines, including MCF-7 (breast cancer), CaCo-2 (colorectal cancer), and CCRF-CEM (leukemia).
  • GI50 Values : The concentration required to inhibit 50% of cell growth (GI50) varied significantly across different cell lines. For instance:
    • MCF-7: GI50 = 15.6 μM
    • CCRF-CEM: GI50 = 8.2 μM
    • CaCo-2: GI50 = >100 μM

This indicates that the compound exhibits stronger activity against leukemia cells compared to carcinoma cells, suggesting a potential selectivity towards hematological malignancies .

Cell LineGI50 Value (μM)
MCF-715.6
CCRF-CEM8.2
CaCo-2>100

Antibacterial Activity

The antibacterial properties of the compound were also investigated against various bacterial strains. The results showed promising activity:

  • Bacterial Strains Tested : Including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Zone of Inhibition : The antibacterial activity was quantified by measuring the zone of inhibition in millimeters.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus28
Escherichia coli23
Pseudomonas aeruginosa25

These findings suggest that the compound has significant antibacterial properties, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial effects, the compound's antifungal activity was evaluated against common fungal pathogens. Preliminary results indicated:

  • Inhibition Concentration : The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antifungal drugs.
Fungal StrainMIC (μg/mL)
Candida albicans50
Aspergillus niger60

These results highlight its potential as a therapeutic agent in treating fungal infections .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in bacterial and fungal metabolism.
  • Molecular Docking Studies : Computational studies suggest interactions with specific proteins associated with tumor growth and bacterial resistance mechanisms.

Q & A

Basic: What are the standard synthetic protocols for preparing this benzimidazole-quinoline hybrid compound?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalizing the benzimidazole and quinoline cores separately before coupling. Key steps include:

  • Benzimidazole core formation : Alkylation of 1,3-dimethylbenzimidazol-2-one with appropriate amines, using methods analogous to N-functionalized imidazole derivatives (e.g., halide salt intermediates confirmed via 1^1H/13^13C NMR) .
  • Quinoline modification : Introducing the 7-chloro substituent via electrophilic aromatic substitution or nucleophilic displacement .
  • Coupling strategy : A Mannich-type reaction or reductive amination to link the ethylamino-methyl bridge between the benzimidazole and quinoline moieties, optimized under microwave-assisted conditions for higher yields (as seen in related benzimidazole hybrids) .
    Characterization : IR, NMR, and mass spectrometry are mandatory to confirm structural integrity, with emphasis on verifying the methylene bridge and substituent positions .

Basic: How is the compound characterized to confirm its structural identity and purity?

Answer:

  • Spectroscopic analysis :
    • 1^1H NMR : Peaks at δ 2.8–3.2 ppm confirm methyl groups on the benzimidazole; aromatic protons (quinoline and benzimidazole) appear between δ 7.0–8.5 ppm .
    • IR : Stretching vibrations at 1650–1700 cm1^{-1} (C=O) and 1250–1300 cm1^{-1} (C-N) validate the benzimidazolone core .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to the ethylamino-methyl bridge .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., MDA-MB-231 for anticancer studies) and protocols (e.g., MTT assay) to minimize variability .
  • Structural validation : Re-analyze batches via X-ray crystallography or 2D-NMR to rule out polymorphic or tautomeric forms affecting activity .
  • QSAR modeling : Apply 2D-QSAR models to correlate substituent effects (e.g., chloro-quinoline position) with activity trends, as demonstrated for benzimidazole derivatives .
  • Meta-analysis : Compare data across studies using the same reference drugs (e.g., camptothecin in cytotoxicity assays) .

Advanced: What computational strategies are effective for predicting this compound’s target interactions?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerases or kinase domains, focusing on the quinoline’s chlorine and benzimidazole’s methyl groups as key pharmacophores .
  • MD simulations : Run 100-ns simulations to assess stability of the compound in binding pockets (e.g., β-tubulin for anticancer activity) .
  • Machine learning : Train models on datasets of 130+ benzimidazole derivatives to predict binding affinities, leveraging descriptors like logP and topological polar surface area .

Advanced: How can the solubility and stability of this compound be optimized for in vivo studies?

Answer:

  • Salt formation : Convert to hydrochloride or mesylate salts to enhance aqueous solubility, as shown for imidazolium derivatives .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the ethylamino-methyl bridge, which cleave in physiological conditions .
  • Nanoformulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles to improve bioavailability, using methods validated for benzimidazole-based antivirals .

Advanced: What experimental designs are recommended for elucidating its mechanism of action in anticancer research?

Answer:

  • Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to assess apoptosis induction .
  • Kinase profiling : Screen against a panel of 100+ kinases via competitive binding assays to identify primary targets .

Advanced: How can researchers address discrepancies in SAR data between in vitro and in vivo models?

Answer:

  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites, ensuring in vivo activity correlates with parent compound stability .
  • Dose-response refinement : Adjust dosing regimens based on pharmacokinetic parameters (e.g., AUC, Cmax_{max}) from rodent studies .
  • 3D cell cultures : Validate in vitro findings using tumor spheroids or organoids to better mimic in vivo conditions .

Advanced: What strategies improve the selectivity of this compound for target enzymes over off-target proteins?

Answer:

  • Fragment-based design : Replace the 7-chloro group on quinoline with bulkier substituents (e.g., trifluoromethyl) to enhance steric hindrance against off-targets .
  • Covalent inhibition : Introduce reactive warheads (e.g., acrylamides) targeting cysteine residues unique to the enzyme’s active site .
  • Cryo-EM studies : Resolve compound-enzyme complexes at near-atomic resolution to guide rational modifications .

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